N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide
Description
N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide is a complex organic compound that features both sulfonamide and ether functional groups
Properties
Molecular Formula |
C18H24N2O7S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O7S2/c1-25-13-11-19-28(21,22)17-7-3-15(4-8-17)27-16-5-9-18(10-6-16)29(23,24)20-12-14-26-2/h3-10,19-20H,11-14H2,1-2H3 |
InChI Key |
ZUQIUGHMRBOIEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 4-aminophenol with 2-methoxyethyl chloride to form 4-(2-methoxyethyl)aminophenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ether and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways, leading to various effects depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-methoxyethyl)-4-aminobenzenesulfonamide: Similar structure but lacks the phenoxy group.
4-(2-methoxyethyl)aminophenol: An intermediate in the synthesis of the target compound.
Uniqueness
N-(2-methoxyethyl)-4-{4-[(2-methoxyethyl)sulfamoyl]phenoxy}benzene-1-sulfonamide is unique due to its combination of sulfonamide and ether groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
